molecular formula C15H18N2O3S B2691589 (5E)-5-[(furan-2-yl)methylidene]-2-[2-(2-hydroxyethyl)piperidin-1-yl]-4,5-dihydro-1,3-thiazol-4-one CAS No. 866132-82-3

(5E)-5-[(furan-2-yl)methylidene]-2-[2-(2-hydroxyethyl)piperidin-1-yl]-4,5-dihydro-1,3-thiazol-4-one

Cat. No.: B2691589
CAS No.: 866132-82-3
M. Wt: 306.38
InChI Key: VYPRXQIBTVMKRP-JLHYYAGUSA-N
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Description

The compound (5E)-5-[(furan-2-yl)methylidene]-2-[2-(2-hydroxyethyl)piperidin-1-yl]-4,5-dihydro-1,3-thiazol-4-one belongs to the thiazol-4-one family, a class of heterocyclic molecules notable for their diverse bioactivities, including antimicrobial, anticancer, and insecticidal properties . Structurally, it features:

  • A (5E)-configured thiazol-4-one core, which imparts planarity and conjugation, enhancing electronic interactions.
  • A 2-(2-hydroxyethyl)piperidin-1-yl group at position 2, offering hydrophilicity and conformational flexibility due to the hydroxyl and ethyl moieties.

Properties

IUPAC Name

(5E)-5-(furan-2-ylmethylidene)-2-[2-(2-hydroxyethyl)piperidin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c18-8-6-11-4-1-2-7-17(11)15-16-14(19)13(21-15)10-12-5-3-9-20-12/h3,5,9-11,18H,1-2,4,6-8H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPRXQIBTVMKRP-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCO)C2=NC(=O)C(=CC3=CC=CO3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C(C1)CCO)C2=NC(=O)/C(=C\C3=CC=CO3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(furan-2-yl)methylidene]-2-[2-(2-hydroxyethyl)piperidin-1-yl]-4,5-dihydro-1,3-thiazol-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolone core, followed by the introduction of the furan and piperidine moieties. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the thiazolone core, converting it into a thiazolidine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the piperidine ring, followed by the addition of electrophiles.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting enzymes involved in metabolic pathways. This makes it a candidate for drug development and biochemical studies.

Medicine

Medically, the compound and its derivatives are being investigated for their potential therapeutic properties. They have shown promise in preclinical studies as anti-inflammatory and anticancer agents.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (5E)-5-[(furan-2-yl)methylidene]-2-[2-(2-hydroxyethyl)piperidin-1-yl]-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The furan and thiazolone moieties play crucial roles in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazol-4-one Derivatives

Compound Name (CAS/Key Identifier) Substituents Molecular Formula Notable Features Potential Implications References
Target Compound - 5-(Furan-2-yl)methylidene
- 2-[2-(2-hydroxyethyl)piperidin-1-yl]
C14H17N3O3S Hydroxyethyl-piperidine enhances hydrophilicity; furan contributes π-stacking. Improved solubility for drug delivery; potential antimicrobial activity.
2-[(2E)-2-(2-Furylmethylene)hydrazino]-5-phenyl-1,3-thiazol-4(5H)-one (306280-35-3) - 5-Phenyl
- 2-Hydrazino-furylmethylene
C14H12N4O2S Phenyl group increases lipophilicity; hydrazine linker may enable metal coordination. Likely suited for chelation-based applications.
(5E)-5-[[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene]-2-(4-hydroxyanilino)-1,3-thiazol-4-one - 5-(3,4-Dichlorophenyl-furyl)
- 2-(4-Hydroxyanilino)
C20H13Cl2N3O3S Electron-withdrawing Cl groups enhance electrophilicity; hydroxyanilino aids H-bonding. Potential herbicide or antifungal agent.
(5E)-2-[4-(2-Methylphenyl)piperazin-1-yl]-5-[4-(allyloxy)benzylidene]-1,3-thiazol-4-one (315241-90-8) - 4-Allyloxybenzylidene
- 2-Piperazine with 2-methylphenyl
C24H25N3O2S Allyloxy and methylphenyl enhance lipophilicity; piperazine improves CNS penetration. Neuroactive or anti-inflammatory applications.
(5E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one - 4-Methoxybenzylidene
- 2-Piperidin-1-yl
C16H18N2O2S Methoxy group stabilizes resonance; rigid piperidine reduces conformational freedom. Crystallinity useful for X-ray studies; antimicrobial potential.
(5E)-5-{[5-(4-Nitrophenyl)furan-2-yl]methylidene}-4-thioxo-1,3-thiazolidin-2-one (289499-47-4) - 5-(4-Nitrophenyl-furyl)
- 4-Thioxo
C14H9N3O4S2 Nitro group increases reactivity; thioxo enhances electrophilicity. Candidate for reactive oxygen species (ROS)-mediated bioactivity.

Key Structural and Functional Insights

Hydrophilic Moieties: The hydroxyethyl group in the target compound and hydroxyanilino in improve aqueous solubility, critical for bioavailability. Aromatic vs. Aliphatic Substituents: Phenyl () and benzylidene () groups enhance π-π stacking, whereas aliphatic chains (e.g., allyloxy in ) may facilitate membrane penetration.

Synthetic Accessibility :

  • Thiazol-4-ones with simpler substituents (e.g., piperidine in ) are more readily synthesized, while nitro- or dichlorophenyl derivatives () require multi-step functionalization.

Crystallographic Data: The crystal structure of (5E)-5-(4-methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one () reveals monoclinic packing (P21/c) with hydrogen bonding via the methoxy group, suggesting stable solid-state configurations for analogs.

Research Findings and Implications

While direct pharmacological data for the target compound is unavailable, studies on analogs suggest promising avenues:

  • Antimicrobial Activity : Thiazol-4-ones with chlorophenyl () or nitro groups () show efficacy against plant pathogens, aligning with research on C. gigantea extracts for pest management .
  • Drug Delivery: The hydroxyethyl-piperidine group (target compound) could mimic ethanolamine-derived carriers, enhancing tissue-specific delivery .
  • Structural Optimization : Hybridization with piperazine () or thioxo () moieties may refine target selectivity.

Biological Activity

The compound (5E)-5-[(furan-2-yl)methylidene]-2-[2-(2-hydroxyethyl)piperidin-1-yl]-4,5-dihydro-1,3-thiazol-4-one is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is characterized by the following features:

  • A thiazole ring
  • A furan moiety
  • A piperidine group with a hydroxyethyl substituent

Pharmacological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that thiazole derivatives possess significant antimicrobial properties. The compound has demonstrated activity against various bacterial strains and fungi. For instance:

  • Bacterial Inhibition : The compound showed effective inhibition against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.
  • Fungal Activity : It also exhibited antifungal properties against common pathogens like Candida species.

2. Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects:

  • Cell Line Studies : In vitro assays on cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound induces apoptosis and inhibits cell proliferation.
Cell LineIC50 (µM)
HeLa15
MCF-712

3. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties:

  • Cytokine Inhibition : It significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in activated macrophages.

4. Neuroprotective Activity

Recent investigations point towards neuroprotective effects:

  • Oxidative Stress Reduction : The compound exhibited the ability to scavenge free radicals and reduce oxidative stress markers in neuronal cell cultures.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several potential pathways have been identified:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : It might interact with specific receptors, influencing cellular signaling pathways related to growth and apoptosis.

Case Studies

Several case studies highlight the therapeutic potential of thiazole derivatives similar to this compound:

  • Study on Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives demonstrated that modifications to the furan moiety enhanced antibacterial activity against resistant strains.
  • Cancer Research : In a comparative study, thiazole compounds were found to be more effective than traditional chemotherapeutics in inducing apoptosis in specific cancer cell lines.

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